molecular formula C140H218N42O46 B1578696 Acetyl-Amylin (8-37) (human)

Acetyl-Amylin (8-37) (human)

Cat. No.: B1578696
M. Wt: 3225.53
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetyl-Amylin (8-37) (human) is a useful research compound. Its molecular formula is C140H218N42O46 and its molecular weight is 3225.53. The purity is usually 95%.
BenchChem offers high-quality Acetyl-Amylin (8-37) (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetyl-Amylin (8-37) (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Regulation

Insulin Sensitivity Enhancement:
Research indicates that Acetyl-Amylin (8-37) enhances insulin sensitivity in various models. A study involving rat models demonstrated that this compound reduced plasma insulin levels significantly while improving whole-body and muscle insulin sensitivity. Specifically, it corrected insulin resistance induced by human growth hormone (hGH) infusion, which is often associated with obesity and type 2 diabetes .

Lipid Metabolism Modulation:
The compound also plays a role in lipid metabolism. It was found to increase basal plasma triglycerides while lowering nonesterified fatty acids in insulin-resistant states. This suggests that Acetyl-Amylin (8-37) may be beneficial in managing lipid profiles in metabolic disorders .

Neuroprotection in Alzheimer’s Disease

Blocking Amyloid Toxicity:
One of the most promising applications of Acetyl-Amylin (8-37) is its potential neuroprotective effects against amyloid-beta (Aβ) toxicity, which is implicated in Alzheimer's disease. In vitro studies have shown that this antagonist can block the neurotoxic effects of Aβ on cholinergic neurons, enhancing neuronal survival and reducing apoptotic cell death .

Mechanism of Action:
The neuroprotective effects are attributed to the blockade of amylin receptors, which are believed to mediate Aβ-induced toxicity. The use of Acetyl-Amylin (8-37) has been shown to inhibit caspase activation, which is a critical pathway for apoptosis in neuronal cells exposed to Aβ . This positions Acetyl-Amylin (8-37) as a potential therapeutic target for Alzheimer's disease treatment.

Research Applications

Experimental Use:
Acetyl-Amylin (8-37) is utilized extensively in research settings to study the biological roles of amylin and its receptor interactions. It serves as a tool to dissect the pathways involved in amylin-mediated effects on insulin secretion and neuronal health. The compound's ability to inhibit specific receptor interactions allows researchers to explore the physiological roles of amylin peptides in various contexts .

Summary of Findings

The following table summarizes key findings from studies involving Acetyl-Amylin (8-37):

Application Area Key Findings
Metabolic Regulation Enhances insulin sensitivity; modulates lipid metabolism; reduces plasma insulin levels .
Neuroprotection Blocks Aβ-induced neurotoxicity; improves neuronal survival; inhibits apoptotic pathways .
Research Tool Used to investigate amylin receptor signaling and its implications in metabolic and neurodegenerative diseases .

Properties

Molecular Formula

C140H218N42O46

Molecular Weight

3225.53

sequence

Ac-ATQRLANFLVHSSNNFGAILSSTNVGSNTY-NH2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.